Antiviral Potency: NLD-22 Exhibits Nanomolar EC50 vs. Micromolar Comparators
NLD-22 demonstrates an EC50 of 5.056 nM against EV71 in RD cells, representing a >2,900-fold potency advantage over pleconaril (EC50 = 15 µM) [1] and a 100- to 280-fold advantage over vapendavir (EC50 = 0.5–1.4 µM) . Ribavirin, a clinical comparator, shows no activity (EC50 >100 µM) [2]. This potency differentiation is critical for achieving effective viral suppression at low concentrations.
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | 5.056 nM |
| Comparator Or Baseline | Pleconaril: 15 µM; Vapendavir: 0.5–1.4 µM; Ribavirin: >100 µM |
| Quantified Difference | 2,900-fold (pleconaril); 100- to 280-fold (vapendavir) |
| Conditions | EV71-infected RD cells, cytopathic effect inhibition assay |
Why This Matters
Higher potency enables lower dosing and potentially reduces off-target effects, a key procurement criterion for in vitro and in vivo studies.
- [1] Zhang, M., et al. Journal of Medicinal Chemistry, 2020, 63(3), 1233–1244. View Source
- [2] Li, P., et al. ACS Medicinal Chemistry Letters, 2017, 8(8), 841–846. View Source
